![molecular formula C14H19F3N2O B15283722 N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B15283722.png)
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine
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Overview
Description
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a morpholine ring, an ethyl chain, and a trifluoromethyl-substituted benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine typically involves a multi-step process. One common method includes the reaction of 4-morpholineethanol with 2-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine or benzyl derivatives.
Scientific Research Applications
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of target proteins, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)phenyl]amine
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)aniline
- **N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzamide
Uniqueness
N-[2-(4-morpholinyl)ethyl]-N-[2-(trifluoromethyl)benzyl]amine stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C14H19F3N2O |
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Molecular Weight |
288.31 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2O/c15-14(16,17)13-4-2-1-3-12(13)11-18-5-6-19-7-9-20-10-8-19/h1-4,18H,5-11H2 |
InChI Key |
RSGXMELAEMQRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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